molecular formula C13H24O5 B14229203 bis(2-methylpropyl) (2S)-2-hydroxypentanedioate CAS No. 830341-66-7

bis(2-methylpropyl) (2S)-2-hydroxypentanedioate

Cat. No.: B14229203
CAS No.: 830341-66-7
M. Wt: 260.33 g/mol
InChI Key: KHDDRFIWSQTBHT-NSHDSACASA-N
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Description

Bis(2-methylpropyl) (2S)-2-hydroxypentanedioate is an organic compound that belongs to the class of esters It is derived from the esterification of 2-methylpropyl alcohol and (2S)-2-hydroxypentanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl) (2S)-2-hydroxypentanedioate typically involves the esterification reaction between 2-methylpropyl alcohol and (2S)-2-hydroxypentanedioic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) (2S)-2-hydroxypentanedioate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various ester derivatives.

Scientific Research Applications

Bis(2-methylpropyl) (2S)-2-hydroxypentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: The compound is used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) (2S)-2-hydroxypentanedioate involves its hydrolysis under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid. The ester linkage is susceptible to nucleophilic attack, leading to the cleavage of the ester bond. This hydrolysis reaction is catalyzed by esterases in biological systems, making the compound useful in drug delivery applications where controlled release of active ingredients is desired.

Comparison with Similar Compounds

Similar Compounds

    Diisobutyl phthalate: Another ester used as a plasticizer with similar properties.

    Bis(2-methylpropyl) phthalate: A phthalate ester with similar applications in the plastic industry.

Uniqueness

Bis(2-methylpropyl) (2S)-2-hydroxypentanedioate is unique due to its specific ester linkage and the presence of a hydroxyl group, which can participate in additional chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

830341-66-7

Molecular Formula

C13H24O5

Molecular Weight

260.33 g/mol

IUPAC Name

bis(2-methylpropyl) (2S)-2-hydroxypentanedioate

InChI

InChI=1S/C13H24O5/c1-9(2)7-17-12(15)6-5-11(14)13(16)18-8-10(3)4/h9-11,14H,5-8H2,1-4H3/t11-/m0/s1

InChI Key

KHDDRFIWSQTBHT-NSHDSACASA-N

Isomeric SMILES

CC(C)COC(=O)CC[C@@H](C(=O)OCC(C)C)O

Canonical SMILES

CC(C)COC(=O)CCC(C(=O)OCC(C)C)O

Origin of Product

United States

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